molecular formula C12H15BrOS B13214829 3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol

3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol

Cat. No.: B13214829
M. Wt: 287.22 g/mol
InChI Key: XKBPBNNYUAXEDH-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol is an organic compound that features a brominated aromatic ring and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol typically involves the bromination of 2-methylphenol followed by the formation of the thiolane ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The thiolane ring can be introduced through a cyclization reaction involving a suitable thiol precursor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The brominated aromatic ring can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and thiolane ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-2-methylphenyl)-4-iodosydnone: Similar structure with an iodine atom instead of a thiolane ring.

    N-(3-Bromo-2-methylphenyl)-4-methoxybenzamide: Contains a methoxybenzamide group instead of a thiolane ring.

    4-Bromo-3-methylbiphenyl: Features a biphenyl structure with a bromine atom.

Uniqueness

3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol is unique due to the presence of both a brominated aromatic ring and a thiolane ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-2-methylthiolan-3-ol

InChI

InChI=1S/C12H15BrOS/c1-8-7-10(13)3-4-11(8)12(14)5-6-15-9(12)2/h3-4,7,9,14H,5-6H2,1-2H3

InChI Key

XKBPBNNYUAXEDH-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=C(C=C(C=C2)Br)C)O

Origin of Product

United States

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